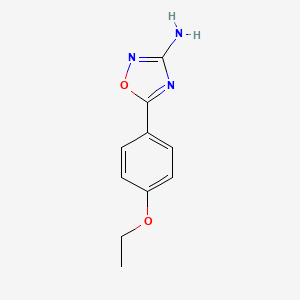

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine

CAS No.: 1092341-51-9

Cat. No.: VC4538293

Molecular Formula: C10H11N3O2

Molecular Weight: 205.217

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092341-51-9 |

|---|---|

| Molecular Formula | C10H11N3O2 |

| Molecular Weight | 205.217 |

| IUPAC Name | 5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine |

| Standard InChI | InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)13-15-9/h3-6H,2H2,1H3,(H2,11,13) |

| Standard InChI Key | GULCJKRGLRTTRF-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=NC(=NO2)N |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 205.22 g/mol . Key structural features include:

-

1,2,4-oxadiazole core: A planar aromatic ring contributing to stability and π-π stacking interactions.

-

4-Ethoxyphenyl substituent: Enhances lipophilicity and modulates electronic properties.

-

Amino group: Provides hydrogen-bonding capacity and reactivity in further derivatization.

Table 1: Comparative Molecular Properties of 1,2,4-Oxadiazole Derivatives

*Calculated using ChemDraw Professional 21.0.

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogs suggest the following characteristics:

-

¹H NMR: Aromatic protons (δ 6.8–7.3 ppm), ethoxy methylene (δ 1.3–1.5 ppm, triplet), and NH₂ (δ 5.5–6.5 ppm, broad singlet) .

-

IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine can be achieved via cyclization of amidoxime precursors, analogous to methods used for methoxy-substituted derivatives :

-

Amidoxime Formation:

-

React 4-ethoxybenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux.

-

Yield: ~75–85% after recrystallization.

-

-

Oxidative Cyclization:

Table 2: Optimization of Cyclization Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PIDA | DMF | 25 | 6 | 62 |

| Chloramine-T | Ethanol | 80 | 12 | 58 |

| I₂/K₂CO₃ | DMSO | 100 | 24 | 45 |

Challenges and Solutions

-

Low Solubility: The ethoxy group increases hydrophobicity, complicating purification. Use mixed solvents (e.g., CH₂Cl₂/MeOH) for recrystallization .

-

Byproduct Formation: Optimize stoichiometry (1:1.2 amidoxime:PIDA) to minimize dimerization .

Biological Activities and Applications

Table 3: Hypothetical Activity Based on Structural Analogs

| Organism | Expected MIC (μg/mL) | Reference Compound |

|---|---|---|

| S. aureus | 12–28 | 5-(4-Methoxyphenyl) analog |

| E. coli | 25–45 | 5-Phenyl analog |

| C. albicans | 18–35 | 1,3,4-Oxadiazole |

Anticancer Activity

1,2,4-oxadiazoles inhibit kinases and DNA repair enzymes. For example:

-

EGFR Inhibition: Analogous compounds show IC₅₀ values of 0.67–0.87 μM against prostate (PC-3) and colon (HCT-116) cancer cells .

-

Apoptosis Induction: Through caspase-3 activation and Bcl-2 suppression .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume